Regioisomeric Differentiation: 5-Nitroquinolin-6-yl vs. 6-Nitroquinoline-2-yl vs. 8-Nitroquinolin-5-yl Substitution Patterns
The 5-nitroquinolin-6-yl substitution pattern of CAS 1133115-87-3 constitutes a distinct regioisomer relative to more extensively characterized nitroquinoline-piperazine derivatives. The 6-nitroquinoline-2-yl scaffold (as in 6-nitroquipazine) demonstrates high-affinity SERT inhibition with IC50 values of 4 × 10^-8 M for serotonin uptake, and exhibits >1000-fold selectivity over norepinephrine and dopamine transporters [1]. In contrast, the 8-nitroquinolin-5-yl scaffold (as in CPNQ/B2) shows distinct biological activity as a SIRT2 inhibitor with IC50 of 35,000 nM and as a promoter of inclusion formation in neurodegeneration models [2]. The 5-nitroquinolin-6-yl regioisomer represents a structurally distinct scaffold whose electronic distribution and steric constraints differ from both the 6-nitro and 8-nitro positional isomers, necessitating separate synthetic route development and offering different downstream derivatization potential.
| Evidence Dimension | Regioisomeric nitro group position and piperazine attachment point |
|---|---|
| Target Compound Data | 5-nitroquinolin-6-yl (nitro at C5, piperazine at C6) |
| Comparator Or Baseline | 6-nitroquinoline-2-yl (6-nitroquipazine) vs. 8-nitroquinolin-5-yl (CPNQ/B2) |
| Quantified Difference | 6-nitroquipazine: SERT IC50 4×10^-8 M, >1000-fold selectivity [1]; CPNQ/B2: SIRT2 IC50 35,000 nM |
| Conditions | SERT uptake assay in rat synaptosomes; SIRT2 enzymatic inhibition assay |
Why This Matters
The specific 5-nitroquinolin-6-yl regioisomer is a distinct chemical entity not interchangeable with 6-nitro or 8-nitro positional isomers; procurement of this specific CAS number ensures correct regioisomer identity for intended SAR exploration.
- [1] Vaatstra WJ, et al. DU 24565, 6-nitro,2-(1-piperazinyl)quinoline: a potent and selective inhibitor of synaptosomal serotonin uptake. Neuropharmacology. 1976. View Source
- [2] Bodner RA, et al. Pharmacological promotion of inclusion formation: a therapeutic approach for Huntington's and Parkinson's diseases. PNAS. 2006;103(11):4246-4251. View Source
